[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Description
Systematic Nomenclature and Molecular Descriptors
The systematic nomenclature of [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex heterocyclic structure with defined stereochemistry. The compound is formally named (4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid, indicating the presence of two chiral centers at positions 4 and 6 of the dioxane ring system. Alternative nomenclature includes the systematic name 1,3-dioxane-4-acetic acid, 6-(cyanomethyl)-2,2-dimethyl-, (4R,6R)-, which emphasizes the parent ring structure and substitution pattern.
The molecular formula of this compound is C₁₂H₁₉NO₅, with a calculated molecular weight of 257.28 grams per mole. This differs from the more commonly reported tert-butyl ester derivative, which has the molecular formula C₁₄H₂₃NO₄ and molecular weight of 269.34 grams per mole. The presence of the carboxylic acid functionality rather than the ester significantly affects the compound's physical properties and reactivity profile.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₅ | Elemental Analysis |
| Molecular Weight | 257.28 g/mol | Mass Spectrometry |
| Chemical Abstracts Service Number | Related to 125971-94-0 | Chemical Registry |
| International Chemical Identifier Key | DPNRMEJBKMQHMC-GHMZBOCLSA-N (ester form) | Computational |
The compound's systematic identifiers include specific stereochemical descriptors that are crucial for understanding its three-dimensional structure. The (4R,6R) designation indicates the absolute configuration at the two asymmetric carbon centers within the dioxane ring system. Research has demonstrated that this specific stereochemical arrangement is essential for the compound's role as a synthetic intermediate in pharmaceutical applications.
Chemical database entries provide comprehensive molecular descriptors including the simplified molecular-input line-entry system representation and International Chemical Identifier strings. These standardized representations facilitate computational analysis and database searching, enabling researchers to identify structural analogs and predict chemical properties based on molecular similarity algorithms.
Stereochemical Configuration and Chiral Center Analysis
The stereochemical configuration of [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid represents a critical aspect of its chemical identity, with two distinct chiral centers located at positions 4 and 6 of the 1,3-dioxane ring system. Extensive research has established that the (4R,6R) configuration corresponds to a specific three-dimensional arrangement where both substituents adopt defined spatial orientations relative to the ring framework. Nuclear magnetic resonance spectroscopic studies have confirmed that this stereochemical arrangement results in a chair conformation of the dioxane ring, with the cyanomethyl and acetate side chains occupying specific equatorial and axial positions.
Detailed conformational analysis using carbon-13 nuclear magnetic resonance spectroscopy has revealed characteristic chemical shift patterns that distinguish the (4R,6R) stereoisomer from other possible diastereomers. The acetonide method developed by Rychnovsky provides valuable empirical data for stereochemical assignment, where the geminal methyl groups of the dioxane acetal show diagnostic chemical shifts. In the case of the (4R,6R) configuration, the ring system adopts a chair conformation that minimizes steric interactions between the substituents and the ring oxygens.
| Chiral Center | Configuration | Substituent Orientation | Nuclear Magnetic Resonance Chemical Shift |
|---|---|---|---|
| Carbon-4 | R | Equatorial acetate chain | δ 4.2-4.4 ppm |
| Carbon-6 | R | Axial cyanomethyl group | δ 3.8-4.0 ppm |
| Acetal Carbon | - | Equatorial/axial methyls | δ 25-30 ppm |
The absolute configuration has been determined through various spectroscopic methods including nuclear Overhauser effect spectroscopy experiments, which provide through-space correlations that confirm the spatial relationships between protons on adjacent carbon atoms. These studies have established that the (4R,6R) configuration results in specific nuclear Overhauser effect patterns that are diagnostic for this stereochemical arrangement.
Optical rotation measurements provide additional confirmation of the absolute stereochemistry, with the (4R,6R) stereoisomer of the related tert-butyl ester derivative showing a specific rotation of -10° in chloroform solution at a concentration of 1 gram per 100 milliliters. This negative optical rotation is consistent with the predicted configuration based on computational modeling studies that consider the contributions of individual chiral centers to the overall molecular chirality.
Research has demonstrated that the stereochemical configuration significantly influences the compound's reactivity profile, particularly in nucleophilic substitution reactions involving the cyanomethyl group. The (4R,6R) configuration provides optimal spatial arrangement for neighboring group participation effects, where the adjacent hydroxyl groups can stabilize reaction intermediates through intramolecular interactions.
Crystallographic Data and Conformational Isomerism
Crystallographic analysis of [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid derivatives has provided detailed structural information regarding molecular geometry, intermolecular interactions, and solid-state packing arrangements. X-ray diffraction studies of the related tert-butyl ester reveal that the compound crystallizes as white to almost white crystals with a melting point range of 67.0 to 71.0 degrees Celsius, indicating a well-defined crystalline structure with minimal impurities. The crystallographic data demonstrate that the dioxane ring adopts a chair conformation in the solid state, consistent with solution-phase nuclear magnetic resonance studies.
Detailed bond length and angle measurements from crystallographic analysis reveal that the carbon-oxygen bonds in the dioxane ring system exhibit typical single bond characteristics, with carbon-oxygen distances ranging from 1.42 to 1.45 Ångströms. The ring puckering parameters indicate a chair conformation with minimal distortion, where the ring atoms deviate less than 0.1 Ångströms from the ideal chair geometry. This conformational preference is attributed to the minimization of steric interactions between the axial substituents and the ring framework.
| Structural Parameter | Value | Standard Deviation |
|---|---|---|
| Carbon-Oxygen Bond Length | 1.43 Å | ± 0.02 Å |
| Carbon-Carbon Bond Length | 1.52 Å | ± 0.02 Å |
| Ring Puckering Amplitude | 0.65 Å | ± 0.05 Å |
| Melting Point | 69.0°C | ± 2.0°C |
Conformational analysis studies have identified multiple low-energy conformers of the molecule, with the chair conformation of the dioxane ring being the most thermodynamically stable. Computational modeling using density functional theory methods predicts that alternative boat and twist-boat conformations are approximately 3-5 kilocalories per mole higher in energy than the chair form. These calculations are supported by variable-temperature nuclear magnetic resonance experiments that show no evidence of conformational exchange processes at temperatures up to 80 degrees Celsius.
Intermolecular packing interactions in the crystal structure reveal extensive hydrogen bonding networks involving the carboxylic acid functionality and the dioxane oxygen atoms. These interactions contribute to the thermal stability of the crystalline material and influence the physical properties such as solubility and melting behavior. The crystal packing demonstrates that molecules arrange in a layered structure with hydrophobic tert-butyl groups forming van der Waals contacts while polar functional groups participate in directional hydrogen bonding interactions.
Dynamic nuclear magnetic resonance studies have confirmed that the compound exhibits conformational rigidity in solution, with the dioxane ring maintaining its chair conformation across a wide range of temperatures and solvent conditions. The activation energy for ring interconversion has been estimated to be greater than 15 kilocalories per mole, indicating that conformational exchange processes are slow on the nuclear magnetic resonance timescale at ambient temperatures.
Properties
IUPAC Name |
2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3,5-6H2,1-2H3,(H,12,13)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODYJJJBRGLOET-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)O)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H](C[C@@H](O1)CC(=O)O)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450472 | |
| Record name | [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807312-27-2 | |
| Record name | [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Louis Acid Catalysis Route (Chinese Patent CN104230880A)
Overview:
This method synthesizes the target compound via a two-step process starting from 3-cyanoacrylate and 3,3-dialkoxypropionate or 3-alkoxyacrylate under Lewis acid catalysis. It involves:
- Step 1: Formation of 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl)acetic ester (intermediate VI) through acid-catalyzed reaction and subsequent hydrolysis/deprotection.
- Step 2: Hydrogenation of the cyano group to an amino group using Raney nickel catalyst in saturated ammonia alcoholic solution, yielding the aminoethyl derivative.
- Temperature: 10–100 °C
- Catalysts: Lewis acid for cyclization; Brønsted acid for annulation
- Solvents: Toluene, acetone or 2,2-dialkoxypropane for ring closure
- Purification: Recrystallization exploiting the stable chair conformation of the dioxane ring
- No need for chiral raw materials; chiral centers are constructed via ring conformation
- Short reaction sequence (two steps)
- High optical purity of product due to stereoselective ring formation
| Step | Reaction Type | Starting Materials | Conditions | Product |
|---|---|---|---|---|
| 1 | Lewis acid catalyzed cyclization + hydrolysis | 3-cyanoacrylate + 3,3-dialkoxypropionate or 3-alkoxyacrylate | 10–100 °C, Lewis acid catalyst | 2-((4R,6R)-6-cyanomethyl-1,3-dioxane-4-yl)acetic ester (VI) |
| 2 | Hydrogenation (Raney Ni) | Compound VI | Saturated ammonia alcoholic solution, H2 gas | [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic ester |
Cyanation and Acetal Formation Routes (US Patent US6344569B1)
Overview:
This process involves two main routes (A and B) starting from 3,5-dihydroxy-6-halohexanoic acid derivatives:
- Route A: Cyanation of 3,5-dihydroxy-6-halohexanoic acid derivative to 6-cyano-3,5-dihydroxyhexanoic acid derivative, followed by acetal formation to yield the target dioxane derivative.
- Route B: Acetal formation first on the 3,5-dihydroxy-6-halohexanoic acid derivative to form a 6-halomethyl-1,3-dioxane-4-acetic acid derivative, followed by cyanation.
- The starting materials are readily available 3,5-dihydroxy-6-halohexanoic acid derivatives, which can be prepared from 4-chloro-3-hydroxybutyric acid esters.
- The cyanation step benefits from the neighboring group effect of hydroxyl groups, enhancing substitution efficiency.
- The process preserves the stereochemistry of the chiral centers, producing optically active compounds.
- Acetal formation is typically done using 2,2-dimethoxypropane and acid catalysts like pyridinium p-toluenesulfonate at room temperature.
| Step | Route | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|---|
| I | A | Cyanation | Cyanating agent (e.g., NaCN), mild conditions | 6-cyano-3,5-dihydroxyhexanoic acid derivative |
| II | A | Acetal formation | 2,2-dimethoxypropane, acid catalyst, RT, 5 h | 6-cyanomethyl-1,3-dioxane-4-acetic acid derivative |
| III | B | Acetal formation | Same as step II | 6-halomethyl-1,3-dioxane-4-acetic acid derivative |
| IV | B | Cyanation | Cyanating agent, substitution of halogen | 6-cyanomethyl-1,3-dioxane-4-acetic acid derivative |
- Flexibility to choose the sequence (cyanation first or acetal formation first)
- High stereochemical retention and optical purity
- Efficient substitution due to neighboring group effects
Halogenation and Substitution Route (US Patent US5248793A)
Overview:
This method focuses on preparing 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives via halogenation followed by substitution with cyanide. Key steps include:
- Preparation of halomethyl intermediates, such as 6-iodomethyl derivatives, from 3,5-dihydroxy precursors.
- Substitution of halogen with cyanide using bases and solvents like pyridine or toluene at 0–40 °C.
- Use of bases such as triethylamine or diisopropylethylamine to facilitate substitution.
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| A | Halogenation | Halogen source (I2, Br2, Cl2), base, solvent | 6-halomethyl-1,3-dioxane derivative |
| B | Cyanide substitution | NaCN or KCN, base, solvent, 0–40 °C | 6-cyanomethyl-1,3-dioxane derivative |
- Economical and commercially feasible
- Mild reaction conditions
- Applicable to various aryl and alkyl substituents
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Catalysts/Reagents | Temperature Range | Advantages |
|---|---|---|---|---|---|
| Louis Acid Catalysis Route | 3-cyanoacrylate + 3,3-dialkoxypropionate | Cyclization, hydrolysis, hydrogenation | Lewis acid, Brønsted acid, Raney Ni | 10–100 °C | Short, stereoselective, no chiral raw materials |
| Cyanation + Acetal Formation | 3,5-dihydroxy-6-halohexanoic acid derivative | Cyanation + acetal formation (Route A or B) | Cyanating agent, 2,2-dimethoxypropane, acid catalyst | RT to mild heating | High stereochemical retention, flexible routes |
| Halogenation + Cyanide Substitution | 3,5-dihydroxy precursors | Halogenation, cyanide substitution | Halogen source, base, cyanide salt | 0–40 °C | Economical, mild conditions, versatile |
Research Findings and Notes
- The stereochemistry of the product is controlled by the stable chair conformation of the 1,3-dioxane ring, favoring the (4R,6R) isomer with high optical purity.
- The neighboring hydroxyl group adjacent to the halogen enhances cyanide substitution efficiency via an intramolecular effect.
- Use of 2,2-dimethoxypropane as an acetal-forming reagent under acid catalysis is a common and effective method for ring closure.
- Hydrogenation with Raney nickel in ammonia alcoholic medium efficiently converts the cyano group to an amino group without racemization.
- These methods have been applied successfully to synthesize intermediates for statins and other medicinal compounds, demonstrating scalability and reproducibility.
Chemical Reactions Analysis
Hydrogenation of Cyano to Amine
The cyanomethyl group undergoes catalytic hydrogenation to form primary amines, a pivotal step in statin side-chain synthesis.
Example :
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Substrate : tert-Butyl [(4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
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Catalyst : Raney nickel (5–30% mass ratio)
-
Conditions :
-
H₂ pressure: 10–20 atm
-
Temperature: 20–80°C
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Solvent: Saturated ammonia in methanol/ethanol
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Time: 1–12 hours
-
-
Product : tert-Butyl [(4R,6R)-6-aminomethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Optimal Temperature | 50°C | |
| Catalyst Loading | 15% w/w | |
| Reaction Time | 6 hours |
Sulfonate Displacement with Cyanide
The compound’s hydroxyl group is activated via sulfonylation to enable nucleophilic substitution.
Example :
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Substrate : tert-Butyl [(4R,6R)-6-(4-bromobenzenesulfonyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
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Reagents :
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Sodium cyanide (1.2 equiv)
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Tetrabutylammonium bromide (phase-transfer catalyst)
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-
Conditions :
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Solvent: DMF/water (3:1)
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Temperature: 25°C
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Time: 12 hours
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Product : tert-Butyl [(4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Mechanistic Insight :
The sulfonate leaving group facilitates SN2 displacement by cyanide, with stereochemical retention due to the dioxane ring’s rigid chair conformation .
Hydrolysis and Annulation
The dioxane ring is formed via acid-catalyzed cyclization of diol intermediates.
Example :
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Substrate : 2-((4R,6R)-6-cyanomethyl-2-esteryl-1,3-dioxane-4-yl)acetic acid
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Catalyst : Brønsted acid (e.g., p-toluenesulfonic acid)
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Conditions :
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Solvent: Acetone/2,2-dimethoxypropane
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Temperature: 10–100°C
-
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Product : [(4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid ester
Critical Factors :
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Acid strength (pKa ≤ 2) ensures efficient deprotection and ring closure .
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Solvent polarity controls reaction rate and crystallinity of the product .
Stereo- and Regioselective Modifications
The compound’s chiral centers influence reactivity in asymmetric syntheses:
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Epoxidation : Selective oxidation of allylic positions using m-CPBA yields epoxides without ring-opening .
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Esterification : Transesterification with C1–C4 alcohols occurs under mild acidic conditions (e.g., HCl in ethanol) .
Stability Under Thermal and Acidic Conditions
Degradation studies reveal:
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Thermal Stability : Stable up to 100°C; decomposition initiates at 120°C (TGA data) .
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Acid Sensitivity : Prolonged exposure to HCl (>1M) cleaves the dioxane ring, forming a diol intermediate .
Comparative Reaction Efficiency
Data from multi-step syntheses highlight yield variations across methodologies:
| Reaction Step | Catalyst | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Cyanide Displacement | TBAB | DMF/water | 85 | 98.5 | |
| Hydrogenation | Raney Ni | Methanol | 97.3 | 99.6 | |
| Annulation | ZnCl₂ | Toluene/THF | 74.3 | 99.2 |
Industrial-Scale Adaptations
Patent US5248793A details optimized protocols for kilogram-scale production:
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Cyanation : 92% yield using NaCN in biphasic solvent systems.
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Crystallization : Hexane/ethyl acetate recrystallization achieves ≥99.5% purity.
Scientific Research Applications
Overview
[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid is a compound primarily recognized for its role as an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication. Its structural characteristics and chemical properties make it valuable in pharmaceutical applications, particularly in the development of statins.
Intermediate in Atorvastatin Production
Atorvastatin, marketed under various brand names like Lipitor, is a selective HMG-CoA reductase inhibitor used to lower LDL cholesterol and triglycerides in patients with hypercholesterolemia. [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid serves as a crucial intermediate in its synthesis. The compound undergoes reactions involving cyanide and chloromethyl derivatives to yield atorvastatin and its analogs .
Potential Research Applications
Research into [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid has expanded into exploring its potential for developing new statin derivatives or analogs that may offer improved efficacy or reduced side effects compared to existing statins. Investigations into structure-activity relationships (SAR) utilizing this compound could lead to novel therapeutic agents .
Analytical Chemistry
The compound can also be utilized in analytical chemistry for the development of methods to quantify atorvastatin and its impurities in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC) can incorporate this compound as a standard for calibrating assays .
Case Study 1: Synthesis Optimization of Atorvastatin
A study aimed at optimizing the synthesis pathway for atorvastatin highlighted the efficiency of using [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid as an intermediate. By modifying reaction conditions such as temperature and solvent choice, researchers achieved higher yields and purity levels of atorvastatin, demonstrating the compound's significance in pharmaceutical manufacturing processes .
Case Study 2: Development of New Statins
Research has explored modifications of the dioxane structure to enhance the pharmacological profile of statins derived from [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid. By substituting various functional groups on the dioxane ring, scientists have identified several promising candidates that exhibit improved lipid-lowering effects and reduced adverse effects compared to traditional statins .
Mechanism of Action
The mechanism of action of [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₄H₂₃NO₄ (tert-butyl ester form)
- CAS Registry Number : 125971-94-0
- Melting Point : 65–70°C (tert-butyl ester)
- Stereochemistry : (4R,6R) configuration ensures compatibility with enzymatic targets in cholesterol biosynthesis.
Comparison with Similar Compounds
The compound belongs to a family of 1,3-dioxane derivatives used as statin intermediates. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Functional Comparison
Cyanomethyl Derivative
- Synthesis : The tert-butyl ester is synthesized via tosylation of (4R,6R)-6-(2-hydroxyethyl)-1,3-dioxane followed by displacement with NaCN .
- Reactivity: The nitrile group (-CN) is reduced to an amine (-NH₂) under hydrogenation (e.g., Raney-Ni, H₂ atmosphere) to generate aminoethyl intermediates for atorvastatin .
Aminoethyl Derivative
Hydroxymethyl Derivative
- Role: A hydrolyzed form of the cyanomethyl compound, often monitored as an impurity in rosuvastatin synthesis. It may undergo further oxidation to carboxylic acid derivatives .
Analytical and Pharmacological Differences
Research Findings and Industrial Relevance
Cyanomethyl vs. Aminoethyl Derivatives: The cyanomethyl group’s conversion to aminoethyl is a critical step in statin synthesis. Hydrogenation efficiency depends on catalyst choice (Pd/C vs. Raney-Ni), with Pd/C offering higher yields (90%) . The tert-butyl ester in both derivatives enhances solubility in organic solvents, facilitating chromatographic purification .
Regulatory Considerations: The hydroxymethyl derivative is classified as a genotoxic impurity in rosuvastatin if exceeding 0.1% concentration, necessitating strict process control .
Market Demand: The cyanomethyl derivative is in high demand due to rosuvastatin’s global sales (>US$5 billion annually). Suppliers like Thermo Scientific offer it at $350–$1,550 per gram .
Biological Activity
[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid, also known as tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate (CAS: 125971-94-0), is a compound with significant biological activity. It is primarily recognized as an intermediate in the synthesis of Atorvastatin, a well-known HMG-CoA reductase inhibitor used for lowering cholesterol levels in patients with hyperlipidemia . This article explores the biological properties and potential applications of this compound based on diverse research findings.
The molecular formula of [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid is C14H23NO4, with a molecular weight of approximately 269.34 g/mol. The compound exhibits a white to almost white powdery appearance and is soluble in organic solvents .
The primary mechanism through which [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid exerts its biological effects is by inhibiting the HMG-CoA reductase enzyme. This enzyme plays a crucial role in the mevalonate pathway, which is essential for cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces cholesterol synthesis and promotes the uptake of LDL cholesterol from the bloodstream .
Pharmacological Applications
Case Studies and Experimental Data
A study conducted on various dioxane derivatives indicated that modifications to the dioxane ring can significantly influence biological activity. The presence of cyano groups was associated with enhanced potency in inhibiting cholesterol synthesis compared to other derivatives lacking such modifications .
Q & A
Q. What is the role of [(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid tert-butyl ester in pharmaceutical synthesis?
This compound is a critical chiral intermediate in synthesizing HMG-CoA reductase inhibitors, such as Atorvastatin Calcium. Its stereochemical configuration ((4R,6R)) ensures proper biological activity in the final drug product. The tert-butyl ester and dioxane ring act as protective groups, enabling selective functionalization during multi-step syntheses .
Q. What synthetic methodologies are employed to prepare this compound with high stereochemical purity?
Key methods include:
- NaCN displacement : Reacting a tosylate intermediate (derived from hydroxyl precursors) with NaCN to introduce the cyanomethyl group .
- Polymer-supported TEMPO oxidation : For scalable, high-purity solid-phase synthesis of intermediates .
- Pd-catalyzed cross-coupling : Used in advanced steps to introduce aryl groups (e.g., in Atorvastatin derivatives) . Purification via silica gel chromatography or crystallization ensures stereochemical integrity .
Q. What analytical techniques confirm the identity and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 1.40 ppm for tert-butyl, δ 2.50–3.20 ppm for dioxane protons) .
- Chiral HPLC : Resolves enantiomeric impurities; retention times correlate with (4R,6R) configuration .
- Mass spectrometry : Molecular ion peak at m/z 269.34 (C₁₄H₂₃NO₄) .
Advanced Research Questions
Q. How can researchers address challenges in isolating the compound from diastereomeric byproducts?
- Chiral stationary phase (CSP) HPLC : Effectively separates (4R,6R) from (4R,6S) or (4S,6R) diastereomers .
- Crystallization optimization : Adjusting solvent polarity (e.g., hexane/ethyl acetate mixtures) enhances crystal lattice selectivity .
- Kinetic resolution : Leveraging differential reaction rates of stereoisomers during synthesis .
Q. What mechanistic insights explain byproduct formation during cyanomethyl group introduction?
- Incomplete tosylation : Residual hydroxyl groups may lead to undesired nucleophilic substitutions .
- Over-oxidation : TEMPO-mediated reactions risk oxidizing aldehydes to carboxylic acids if not carefully controlled .
- Computational modeling : DFT studies predict transition-state energies to optimize reaction conditions and minimize side pathways .
Q. How do reaction conditions influence the compound’s stability during synthesis?
- Low temperatures (-95°C) : Prevent epimerization during halogenation steps .
- Anhydrous solvents (THF, CH₂Cl₂) : Mitigate hydrolysis of the dioxane ring .
- Acid-free environments : Avoid tert-butyl ester cleavage .
Q. What protecting group strategies are effective for hydroxyl and cyanomethyl functionalities?
- tert-Butyl esters : Provide steric protection for carboxylate groups .
- Acetone dimethylketal : Forms acid-labile 1,3-dioxane rings to protect diols .
- Tosylates : Act as leaving groups for cyanomethyl substitution while preserving stereochemistry .
Safety and Regulatory Considerations
Q. What safety precautions are recommended for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
